Product packaging for 2-Chloro-5-methyl-4-pyridin-3-ylpyrimidine(Cat. No.:CAS No. 1515686-59-5)

2-Chloro-5-methyl-4-pyridin-3-ylpyrimidine

Cat. No.: B2692647
CAS No.: 1515686-59-5
M. Wt: 205.65
InChI Key: YLXQNCYVIWONQH-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-4-pyridin-3-ylpyrimidine is a versatile chemical intermediate designed for pharmaceutical research and development. Its core structure incorporates both pyridine and pyrimidine rings, which are privileged scaffolds in medicinal chemistry. This compound is of significant interest for its potential as a key building block in the synthesis of more complex molecules, particularly protein kinase inhibitors. The chloro and methyl substituents on the heterocyclic system offer reactive sites for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) or nucleophilic aromatic substitution, allowing researchers to diversify the molecular structure for structure-activity relationship (SAR) studies. Compounds featuring a 4-pyridylpyrimidine core have been extensively utilized in the development of targeted therapies. For instance, this structural motif is a critical component in the synthesis of Bcr-Abl tyrosine kinase inhibitors such as imatinib and nilotinib, which are used to treat chronic myelogenous leukemia (CML) . The presence of the pyridin-3-yl group at the 4-position of the pyrimidine ring is a common feature in these active pharmaceutical ingredients (APIs), underscoring the research value of this structural class. Researchers can employ this reagent to explore new chemical entities in oncology, as well as in other therapeutic areas where kinase modulation is relevant. This product is intended for laboratory research purposes only and is not for human or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClN3 B2692647 2-Chloro-5-methyl-4-pyridin-3-ylpyrimidine CAS No. 1515686-59-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-methyl-4-pyridin-3-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c1-7-5-13-10(11)14-9(7)8-3-2-4-12-6-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXQNCYVIWONQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C2=CN=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Chloro 5 Methyl 4 Pyridin 3 Ylpyrimidine

Retrosynthetic Analysis and Strategic Precursor Synthesis

A retrosynthetic analysis of 2-Chloro-5-methyl-4-pyridin-3-ylpyrimidine identifies two primary bond disconnections that lead to logical and accessible precursors.

Pyrimidine (B1678525) Ring Disconnection (C-N Bond Disconnections): An alternative strategy involves building the pyrimidine ring itself through condensation and cyclization reactions. bu.edu.eg This approach dissects the pyrimidine ring into fragments, typically a three-carbon (C-C-C) unit and a nitrogen-carbon-nitrogen (N-C-N) unit. bu.edu.eg For the target molecule, one of these fragments must bear the pyridin-3-yl group. For instance, a reaction could be envisioned between a β-dicarbonyl compound like 2-methyl-3-oxobutanoate and N-(pyridin-3-yl)formamidine . Subsequent chemical transformations would be required to introduce the chloro group at the C2 position.

Optimized Reaction Pathways for the Core Pyridylpyrimidine Synthesis

Several optimized pathways have been developed for the synthesis of pyridylpyrimidines, leveraging well-established and versatile chemical reactions.

The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for forming the C-C bond between the pyrimidine and pyridine (B92270) rings. mdpi.comnih.gov The reaction typically involves the palladium-catalyzed coupling of a halopyrimidine with a boronic acid. nih.gov

A key aspect of this synthesis is the regioselective coupling at the C4 position of 2,4-dichloro-5-methylpyrimidine . In nucleophilic aromatic substitution and many cross-coupling reactions involving 2,4-dichloropyrimidines, the C4 position is inherently more reactive than the C2 position. mdpi.comstackexchange.com This preferential reactivity is attributed to the greater stabilization of the reaction intermediate when substitution occurs at the C4 position. stackexchange.com This allows for the selective substitution of the C4-chloro group while leaving the C2-chloro group intact, directly yielding the desired product scaffold.

The Negishi coupling presents a viable alternative, involving the reaction of an organozinc reagent with a halo-heterocycle. researchgate.netacs.org A scalable synthesis of the related compound 2-chloro-5-(pyridin-2-yl)pyrimidine (B3051977) was successfully developed using a Negishi cross-coupling between 2-pyridylzinc chloride and 5-iodo-2-chloropyrimidine. acs.org A similar strategy could be adapted for the synthesis of the target molecule, coupling a 3-pyridylzinc reagent with a 2-chloro-4-halo-5-methylpyrimidine.

Interactive Table: Suzuki-Miyaura Coupling for this compound Synthesis

Parameter Condition Purpose
Pyrimidine Substrate 2,4-Dichloro-5-methylpyrimidine Provides the pyrimidine core with reactive sites.
Pyridine Substrate 3-Pyridinylboronic acid Source of the pyridin-3-yl moiety.
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂ Facilitates the cross-coupling reaction cycle. mdpi.com
Base Na₂CO₃ or K₂CO₃ (aqueous) Activates the boronic acid and facilitates transmetalation.
Solvent System 1,4-Dioxane/Water, DMF, or Toluene Solubilizes reactants and facilitates heat transfer.
Temperature 80-100 °C Provides energy to overcome the activation barrier.
Outcome Regioselective C-C bond formation at C4. Yields the target this compound.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying halogenated heterocycles like pyrimidines. nih.gov While direct C-C bond formation via SNAr with a pyridine nucleophile is less common than cross-coupling, the principles of SNAr are critical for understanding the reactivity of the 2,4-dichloro-5-methylpyrimidine precursor. stackexchange.com

The reactivity order for SNAr on 2,4-dichloropyrimidines is generally C4 > C2. stackexchange.comnih.gov This differential reactivity is crucial, as it allows for selective functionalization. For instance, one could first perform a Suzuki coupling at the more reactive C4 position, followed by a separate SNAr reaction at the C2 position with a different nucleophile (e.g., an amine or alkoxide) to generate diverse analogues from the this compound intermediate. The reaction proceeds through a Meisenheimer complex, an anionic intermediate that is better stabilized when the nucleophile attacks the C4 position. stackexchange.com

Building the pyrimidine ring from acyclic precursors offers a convergent approach to the target molecule. mdpi.com The most common method for pyrimidine synthesis is the condensation of a 1,3-dicarbonyl compound with an amidine, a process known as the Pinner synthesis. bu.edu.egmdpi.com

To synthesize this compound via this route, one of the precursors must contain the pyridin-3-yl group. A plausible pathway involves:

Condensation: Reaction of a β-ketoester, such as ethyl 2-methylacetoacetate, with N-(pyridin-3-yl)guanidine. This condensation forms the pyrimidine ring, resulting in a 2-amino-5-methyl-4-(pyridin-3-yl)pyrimidin-4-ol intermediate.

Diazotization/Sandmeyer Reaction: The 2-amino group can be converted to a chloro group. This involves treating the aminopyrimidine with sodium nitrite (B80452) in the presence of a strong acid (diazotization) to form a diazonium salt, which is then displaced by a chloride ion, often using a copper(I) chloride catalyst (Sandmeyer reaction).

Chlorination: The pyrimidin-4-ol (which exists in tautomeric equilibrium with the pyrimidin-4-one) would then need to be chlorinated, typically using a strong chlorinating agent like phosphorus oxychloride (POCl₃), to yield the final product. However, this step is often performed on hydroxy-pyrimidines to install chloro groups, which are then used in coupling reactions as described above. A more direct condensation approach might yield a pyrimidinone that is then doubly chlorinated before a selective coupling.

This multi-step approach provides flexibility but can be lower yielding and less atom-economical than a direct cross-coupling strategy.

Green Chemistry Principles and Sustainable Synthetic Approaches

The application of green chemistry principles to the synthesis of heterocyclic compounds is of growing importance. rasayanjournal.co.in Key goals include reducing waste, minimizing the use of hazardous solvents, and improving energy efficiency.

For the synthesis of this compound, green principles can be incorporated, particularly in condensation-based routes. Multicomponent reactions, where three or more reactants combine in a single step to form the product, are inherently more atom-economical as they reduce the number of synthetic steps and purification stages. rasayanjournal.co.in

Recent advances in pyrimidine synthesis have demonstrated the use of sustainable techniques:

Solvent-Free Reactions: The "Grindstone Chemistry Technique," a mechanical grinding method, has been used to synthesize dihydropyrimidinones without any solvent, significantly reducing waste. rasayanjournal.co.inresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times and improve yields for both cross-coupling and condensation reactions, reducing energy consumption compared to conventional heating. rasayanjournal.co.in

Alternative Solvents: The use of greener solvents, such as water or ionic liquids, is being explored for pyrimidine synthesis to replace hazardous organic solvents like DMF or dioxane. rasayanjournal.co.in

Applying these principles, a greener synthesis of the target compound could involve a one-pot, multicomponent condensation under solvent-free or microwave-assisted conditions, followed by more environmentally benign workup procedures.

Derivatization Strategies for Structural Diversification

The structure of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives with potentially unique chemical and biological properties. These derivatization strategies can be broadly categorized into functional group interconversions at the pyrimidine ring, modifications of the pyridyl moiety, and regioselective halogenation and dehalogenation reactions.

Functional Group Interconversions at the Pyrimidine Ring

The chloro substituent at the C2 position of the pyrimidine ring is a key handle for a variety of nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride ion by a range of nucleophiles.

Common transformations include:

Amination: Reaction with various primary and secondary amines can introduce a diverse array of amino groups at the C2 position. These reactions are typically carried out in the presence of a base and can sometimes be facilitated by palladium catalysis.

Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides allows for the synthesis of the corresponding ethers.

Thiolation: Reaction with thiols or their corresponding salts can be used to introduce thioether linkages.

These functional group interconversions provide a straightforward route to a wide range of 2-substituted-5-methyl-4-pyridin-3-ylpyrimidines, significantly expanding the chemical space around this core scaffold.

Modifications of the Pyridyl Moiety

The pyridyl ring offers additional opportunities for structural modification, although these transformations can be more challenging due to the potential for competing reactions at the pyrimidine ring. The electronic properties of the pyridine ring can be tuned through the introduction of various substituents. nih.gov

Strategies for modifying the pyridyl moiety include:

Electrophilic Aromatic Substitution: Depending on the directing effects of the pyrimidinyl substituent, electrophilic substitution reactions such as nitration or halogenation could potentially be directed to specific positions on the pyridyl ring. However, the reaction conditions would need to be carefully controlled to avoid undesired reactions on the more electron-rich pyrimidine ring.

Modification of Pre-functionalized Pyridyl Rings: An alternative approach involves utilizing a pre-functionalized 3-pyridylboronic acid in the initial Suzuki coupling step. For example, using a 3-pyridylboronic acid bearing a methoxy, halo, or cyano group would directly incorporate these functionalities into the final molecule.

Regioselective Halogenation and Dehalogenation Reactions

Regioselective Halogenation: The introduction of additional halogen atoms can provide further handles for subsequent cross-coupling reactions or can directly influence the biological activity of the molecule. The methyl group at the C5 position of the pyrimidine ring can direct electrophilic halogenating agents to the adjacent C6 position. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are commonly used for such transformations. Furthermore, direct C-H halogenation on the pyrimidine or pyridine ring could potentially be achieved using specialized reagents and catalysts. For instance, methods for the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines using hypervalent iodine(III) reagents have been reported and could potentially be adapted. nih.gov

Dehalogenation: The removal of the chloro group at the C2 position can be achieved through catalytic hydrogenation. This reaction typically involves the use of a palladium catalyst (e.g., palladium on carbon, Pd/C) and a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent. oregonstate.edunih.gov This dehalogenation would yield 5-methyl-4-pyridin-3-ylpyrimidine, providing a scaffold for further functionalization at other positions.

Despite a comprehensive search for scientific literature and data, no specific experimental spectroscopic or crystallographic information for the compound This compound is publicly available. Searches for its synthesis, characterization, and spectral data (¹H NMR, ¹³C NMR, 2D NMR, HRMS, and MS/MS) did not yield any publications or database entries containing the requested detailed analytical information for this specific molecule.

The search results did identify data for related but structurally distinct compounds, including:

Precursors such as 2-chloro-5-methylpyridine.

Analogues with different substitution patterns or related heterocyclic systems.

However, none of the retrieved sources provide the specific experimental values and detailed analyses required to populate the requested article outline for "Advanced Spectroscopic and Crystallographic Elucidation of this compound."

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content, including data tables and detailed research findings, as this information does not appear to be published in the accessible scientific domain.

Advanced Spectroscopic and Crystallographic Elucidation of 2 Chloro 5 Methyl 4 Pyridin 3 Ylpyrimidine

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

No experimental infrared spectroscopy data for 2-Chloro-5-methyl-4-pyridin-3-ylpyrimidine is currently available in the public domain. To perform this analysis, the compound would need to be synthesized and its IR spectrum recorded. Such a spectrum would be expected to show characteristic absorption bands for the C-Cl, C=N, C=C, and aromatic/aliphatic C-H bonds present in the molecule.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Detailed crystallographic information for this compound is not available. The following subsections outline the standard methodologies that would be employed to determine its crystal structure.

Crystal Growth Techniques and Optimization

The successful growth of single crystals suitable for X-ray diffraction is a critical prerequisite for structural elucidation. For a compound like this compound, various techniques would typically be explored. A common and effective method is slow evaporation of a saturated solution. This would involve dissolving the compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate over several days or weeks at a constant temperature. The choice of solvent is crucial and would be determined through screening various options such as ethanol, ethyl acetate, dichloromethane, or hexane (B92381) mixtures.

Single-Crystal X-ray Diffraction Data Collection and Refinement

Once a suitable crystal is obtained, it would be mounted on a diffractometer, and a beam of X-rays would be directed at it. The resulting diffraction pattern is collected as a series of reflections. This raw data would then be processed and refined to solve the crystal structure. This process would yield precise information about the molecular geometry, including bond lengths, bond angles, and torsion angles, as well as the arrangement of molecules within the crystal lattice, defined by the unit cell parameters and space group.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

With a solved crystal structure, the various non-covalent interactions that stabilize the three-dimensional packing of the molecules in the solid state can be analyzed. For this compound, one would anticipate investigating potential intermolecular interactions such as halogen bonding involving the chlorine atom, hydrogen bonding (if any suitable donors and acceptors are present), and π-π stacking interactions between the pyrimidine (B1678525) and pyridine (B92270) rings. The identification of these interactions would reveal the crystal packing motifs and provide insight into the supramolecular assembly of the compound.

Computational and Theoretical Investigations of 2 Chloro 5 Methyl 4 Pyridin 3 Ylpyrimidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

No published data were found regarding quantum chemical calculations, including Density Functional Theory (DFT) for geometry optimization or the electronic properties (HOMO/LUMO) of 2-Chloro-5-methyl-4-pyridin-3-ylpyrimidine. Similarly, no electrostatic potential surface analyses for its molecular recognition were discovered.

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior

There is no available research on molecular dynamics simulations conducted to investigate the conformational flexibility and dynamic behavior of this compound.

Molecular Mechanisms and Biological Target Identification of 2 Chloro 5 Methyl 4 Pyridin 3 Ylpyrimidine

Enzyme Inhibition and Activation Studies at the Molecular Level

There is no available research on the enzymatic activity of this compound.

Kinetic Characterization of Enzyme-Inhibitor Interactions

No kinetic studies have been published that would characterize the interaction of 2-Chloro-5-methyl-4-pyridin-3-ylpyrimidine with any enzyme.

Identification of Specific Kinase or Phospholipase Targets

There are no reports identifying specific kinase or phospholipase targets for this compound.

Receptor Binding Assays and Ligand-Receptor Interaction Profiling

No receptor binding assays or interaction profiles for this compound have been documented in the scientific literature.

Modulation of Cellular Signaling Pathways in In Vitro Models

There is a lack of in vitro studies investigating the effects of this compound on cellular signaling.

Investigation of Cell Cycle Progression and Apoptosis Induction in Cell Lines

No studies have been found that examine the impact of this compound on cell cycle progression or apoptosis.

Analysis of Downstream Signaling Pathway Components

There is no information available regarding the analysis of downstream signaling components following cellular exposure to this compound.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Optimization

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the interaction of a lead compound with its biological target. These studies involve systematically modifying the chemical structure of the compound and evaluating the resulting impact on its biological activity. For pyrimidine-based compounds, SAR exploration is crucial for enhancing potency, selectivity, and pharmacokinetic properties.

The systematic exploration of SAR for this compound involves the design and synthesis of a library of analogues with targeted modifications at key positions of the pyrimidine (B1678525) core and its substituents. The pyrimidine scaffold is a versatile platform for chemical modification, allowing for diversification at the C2, C4, and C5 positions. nih.gov

Synthetic strategies often begin with a dichlorinated pyrimidine precursor, such as 2,4-dichloro-5-methylpyrimidine. This intermediate allows for sequential and site-selective introduction of different aryl or heteroaryl groups at the C4 position via cross-coupling reactions, like the Suzuki reaction. The chlorine atom at the C2 position can then be substituted with various amines, alcohols, or other nucleophiles to generate a diverse set of analogues. nih.gov This deconstruction-reconstruction approach enables the creation of derivatives that would be challenging to produce through other methods. nih.gov

For instance, in the development of 2,4,5-trisubstituted pyrimidine inhibitors, analogues are synthesized to probe the chemical space around the lead compound. nih.gov Modifications can include:

Varying the C4 substituent: Replacing the pyridin-3-yl group with other aromatic or heterocyclic rings (e.g., thiophene, benzothiophene) to explore interactions within the target's binding pocket. nih.gov

Modifying the C2 position: Replacing the chloro group with different functionalities to alter solubility, cell permeability, and target engagement.

Altering the C5 substituent: Substituting the methyl group with other alkyl groups or halogens (e.g., chloro, bromo) to investigate the impact of size and electronics on activity. nih.gov

The synthesis of these analogues provides the necessary chemical tools to systematically map the molecular interactions governing the compound's biological effects.

Once analogues are synthesized, their biological activity is assessed to establish clear correlations between specific structural changes and molecular function. For pyrimidine-based kinase inhibitors, modifications at the C5 position have been shown to significantly influence potency. nih.gov

In a study of 2,4,5-trisubstituted pyrimidines as dual inhibitors of Plasmodium falciparum kinases PfGSK3 and PfPK6, the substituent at the C5 position played a critical role in optimizing activity. nih.gov The analysis revealed that small, lipophilic groups at this position were beneficial. The superior activity of analogues containing a 5-methyl or 5-chloro group was attributed to favorable hydrophobic contacts with the "gatekeeper" residue, Phenylalanine 99 (Phe99), in the kinase binding site. nih.gov

This highlights a key SAR principle for this scaffold: the C5 position is sensitive to substitution, and tailoring the group at this position can directly enhance target engagement and inhibitory potency. In contrast, larger alkyl groups at the C5 position led to decreased activity against PfGSK3. nih.gov

The data below illustrates the impact of C5 substitution on the inhibitory activity against PfPK6.

Compound IDC5-SubstituentPfPK6 IC₅₀ (nM)Fold Increase in Potency (vs. Parent)
Parent Cmpd-H460 ± 501x
18n -CH₃45 ± 2~10x
18r -Cl19 ± 3~24x

This table presents a subset of data for illustrative purposes, based on findings from studies on similar 2,4,5-trisubstituted pyrimidines. nih.gov

These findings underscore that even minor structural modifications, such as the presence of the methyl group in this compound, can have a profound impact on molecular activity by optimizing interactions with key amino acid residues in the target's active site. nih.gov

In Vitro Biological Screening Methodologies

In vitro screening is essential for characterizing the biological activity of a compound and elucidating its mechanism of action. This is typically achieved through a combination of cell-free and cell-based assays.

Cell-free assays are designed to measure the direct interaction between a compound and its purified molecular target, such as an enzyme or receptor, in an isolated system. These assays are crucial for confirming direct target engagement and determining intrinsic inhibitory potency without the complexities of a cellular environment.

For pyrimidine-based compounds suspected to be kinase inhibitors, biochemical kinase inhibition assays are the standard. nih.gov A common method is the KinaseSeeker assay , which measures the ability of a compound to inhibit the activity of a purified kinase. nih.gov In this type of assay:

The purified kinase, its specific substrate, and ATP are combined.

The test compound is added at various concentrations.

The kinase reaction is allowed to proceed, and the amount of phosphorylated substrate is quantified.

The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is calculated.

These assays provide a direct measure of a compound's potency against its intended target. For example, analogues of this compound have been evaluated against kinases like PfGSK3 and PfPK6, yielding specific IC₅₀ values that guide SAR studies. nih.gov The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine (B156593) ring of ATP, is frequently used in kinase inhibitor design, allowing molecules to bind effectively in the kinase active site. rsc.orgnih.gov

For compounds with anti-parasitic potential, such as inhibitors of Plasmodium kinases, cell-based assays measure the compound's ability to kill or inhibit the proliferation of the parasite. For instance, the antiplasmodial activity of pyrimidine derivatives has been tested against the blood and liver stages of P. falciparum. nih.gov

A widely used method for assessing cell viability and proliferation is the MTT assay . This colorimetric assay measures the metabolic activity of cells. mdpi.com Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. mdpi.commdpi.com Another common method is the resazurin-based cell viability assay , which also measures metabolic activity and is used to assess a compound's general cytotoxicity against host cells to determine its therapeutic window. nih.gov

The results from these assays are typically reported as the effective concentration that inhibits 50% of cell growth (EC₅₀) or the concentration that is cytotoxic to 50% of cells (CC₅₀).

Assay TypeCell Line / OrganismEndpoint MeasuredExample Result Metric
Antiplasmodial AssayP. falciparum (3D7)Inhibition of parasite proliferationEC₅₀ (nM)
Cytotoxicity AssayHuman cell line (e.g., HepG2)Reduction in cell viability (metabolic activity)CC₅₀ (µM)
Antiproliferative AssayCancer cell line (e.g., MCF-7)Inhibition of cancer cell growthIC₅₀ (µM)

These assays provide crucial data on a compound's efficacy and selectivity, bridging the gap between direct target inhibition and a desired physiological outcome. nih.govmdpi.com

Chemoinformatic and Bioinformatics Approaches for Target Deconvolution

When the biological target of a phenotypically active compound is unknown, chemoinformatic and bioinformatics approaches are employed for target deconvolution. These computational methods use the compound's structure and activity data to predict potential molecular targets and mechanisms of action. mdpi.com

Chemoinformatics integrates chemistry, computer science, and information science to analyze chemical data. mdpi.com For a compound like this compound, several chemoinformatic strategies can be applied:

Similarity Searching and Virtual Screening: The compound's structure is used as a query to search large chemical databases (e.g., ChEMBL, PubChem) for structurally similar molecules with known biological targets. This can provide initial hypotheses about the target class. Virtual screening involves computationally docking the compound into the binding sites of known protein structures to predict binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that correlate the chemical structures of compounds with their biological activities. mdpi.com By analyzing a series of analogues, QSAR can identify the key physicochemical properties (e.g., lipophilicity, electronic properties) that drive activity, offering clues about the nature of the target's binding site. nih.gov

Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. This pharmacophore can then be used to screen 3D databases of protein structures to find targets with complementary binding sites.

Bioinformatics tools are used to analyze the biological data associated with the predicted targets. Once a list of potential targets is generated through chemoinformatic methods, bioinformatics can help prioritize them by:

Pathway Analysis: Determining if the potential targets are part of a biological pathway known to be relevant to the observed phenotype (e.g., a specific cancer signaling pathway).

Gene Expression Analysis: Correlating the compound's activity profile across different cell lines with the gene expression profiles of those cells. Targets that are highly expressed in sensitive cell lines are considered more likely candidates. youtube.com

Together, these in silico techniques provide a powerful, data-driven framework for generating and testing hypotheses about a compound's molecular targets, guiding further experimental validation and accelerating the process of drug discovery. mdpi.com

Preclinical in Vitro Efficacy and Emerging Therapeutic Potential of 2 Chloro 5 Methyl 4 Pyridin 3 Ylpyrimidine Scaffolds

In Vitro Studies in Relevant Biological Systems and Cellular Models

The pyridylpyrimidine scaffold is a key structural motif in a multitude of compounds investigated for their therapeutic potential, particularly in oncology. While direct in vitro efficacy data for "2-Chloro-5-methyl-4-pyridin-3-ylpyrimidine" is not extensively available in publicly accessible research, the activity of closely related analogs provides significant insights into its potential.

A notable example is the compound N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) , which shares the pyridylpyrimidine core. This compound has demonstrated significant anti-proliferative activity in acute myeloid leukemia (AML) cell lines. In vitro studies showed potent inhibitory effects on HL-60 and MOLM-16 cells, with IC50 values of 0.092 μM and 0.084 μM, respectively. researchgate.net This highlights the potential of the pyridylpyrimidine scaffold in targeting hematological malignancies.

Furthermore, the broader family of 2,4,5-trisubstituted pyrimidines has been evaluated for anticancer activity. For instance, various derivatives have shown potent inhibition against human hepatocellular carcinoma BEL-7402 cancer cell lines, with some compounds exhibiting IC50 values less than 0.10 μM. nih.gov Another study on 4-aminopyrazolo[3,4-d]pyrimidine derivatives reported significant growth inhibitory activity against a panel of 60 human tumor cell lines, with one of the most potent compounds showing an IC50 of 0.87 μM against the UO-31 renal cancer cell line. nih.gov

The in vitro anticancer activity of various pyrimidine (B1678525) derivatives is summarized in the table below, illustrating the potential of this scaffold against a range of cancer cell lines.

Compound ClassCell LineIC50 (μM)Reference
N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274)HL-60 (AML)0.092 researchgate.net
N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274)MOLM-16 (AML)0.084 researchgate.net
2,4,5-substituted pyrimidine derivativeBEL-7402 (Hepatocellular Carcinoma)< 0.10 nih.gov
4-aminopyrazolo[3,4-d]pyrimidine derivativeUO-31 (Renal Cancer)0.87 nih.gov
Pyrimidine-5-carbonitrile derivativeHCT-116 (Colon Cancer)1.14 rsc.org
Pyrimidine-5-carbonitrile derivativeMCF-7 (Breast Cancer)1.54 rsc.org

Exploration of Novel Biological Targets and Therapeutic Areas

The pyridylpyrimidine scaffold has been predominantly associated with the inhibition of protein kinases, a class of enzymes that play a crucial role in cellular signaling pathways and are often dysregulated in cancer. ekb.eg The structural similarity of the pyrimidine ring to the adenine (B156593) base of ATP allows these compounds to act as competitive inhibitors in the ATP-binding pocket of kinases. wikipedia.org

The potent activity of the analog FD274 against AML cell lines is attributed to its dual inhibition of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin) . researchgate.net The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. mdpi.com The IC50 values of FD274 against PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, and mTOR were 0.65 nM, 1.57 nM, 0.65 nM, 0.42 nM, and 2.03 nM, respectively, demonstrating potent enzymatic inhibition. researchgate.net

Beyond PI3K/mTOR, pyridylpyrimidine derivatives have been investigated as inhibitors of other kinases, including:

Bcr-Abl: A series of pyridin-3-yl pyrimidines were synthesized and evaluated for their inhibitory activity against the Bcr-Abl fusion protein, which is characteristic of chronic myeloid leukemia. nih.gov

Src Kinase: The pyrimidine scaffold has been explored for the development of Src kinase inhibitors, a non-receptor tyrosine kinase involved in cell proliferation, differentiation, and survival.

Anaplastic Lymphoma Kinase (ALK): Pyrimidine derivatives have been investigated as inhibitors of ALK, a receptor tyrosine kinase implicated in certain types of lymphoma and lung cancer.

Epidermal Growth Factor Receptor (EGFR): Pyrido[2,3-d]pyrimidine derivatives have been designed as inhibitors of EGFR, a key target in various epithelial cancers. nih.gov

The versatility of the pyridylpyrimidine scaffold suggests its potential to be adapted for a wide range of therapeutic areas beyond oncology, including inflammatory diseases and viral infections, where specific kinases play a pathogenic role.

Strategies for Lead Optimization and Hit-to-Lead Development Based on In Vitro Data

The process of transforming a "hit" compound, identified from initial screening, into a "lead" compound with improved potency, selectivity, and drug-like properties is a critical phase in drug discovery known as hit-to-lead optimization. wikipedia.orgresearchgate.net For the "this compound" scaffold, several strategies can be employed based on the available in vitro data and structure-activity relationships (SAR) of related compounds.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core scaffold is essential to understand the contribution of different functional groups to the biological activity. For pyridylpyrimidine derivatives, SAR studies have revealed several key insights:

Substitutions on the Pyrimidine Ring: The nature and position of substituents on the pyrimidine ring significantly influence biological activity. nih.gov For instance, the presence of a halogen, such as the chloro group at the 2-position, can enhance binding affinity to the target protein. The methyl group at the 5-position can also impact potency and selectivity.

The Pyridyl Moiety: The orientation and electronic properties of the pyridyl group at the 4-position are crucial for target engagement. Modifications to the pyridine (B92270) ring, such as the introduction of substituents, can modulate activity and selectivity.

Substitutions at the 2-Position: In many kinase inhibitors, the group at the 2-position of the pyrimidine ring often interacts with the hinge region of the kinase ATP-binding site. Exploring different amine or other heterocyclic substitutions at this position can significantly impact potency. researchgate.net

Computational and In Silico Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) modeling can provide valuable insights into the binding mode of these compounds with their target kinases. nih.gov These computational tools can help rationalize the observed SAR and guide the design of new analogs with improved binding affinity and selectivity. For example, docking studies of pyridin-3-yl pyrimidines with Bcr-Abl have helped to elucidate their binding interactions. nih.gov

Pharmacokinetic and ADMET Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial for successful lead optimization. In silico predictions and in vitro assays can be used to evaluate parameters such as solubility, permeability, metabolic stability, and potential for off-target toxicity. This information helps in prioritizing compounds with favorable drug-like properties for further development. nih.gov

The general workflow for hit-to-lead development of pyridylpyrimidine scaffolds is outlined below:

StepDescription
Hit Identification Initial screening to identify compounds with desired biological activity.
Hit Confirmation Re-testing of initial hits to confirm their activity and rule out false positives.
Analog Synthesis Systematic synthesis of analogs to explore the SAR around the hit scaffold.
In Vitro Potency and Selectivity Assays Evaluation of the synthesized analogs against the primary target and a panel of related targets to determine potency and selectivity.
In Vitro ADMET Profiling Assessment of key pharmacokinetic and toxicity properties.
Lead Selection Selection of lead compounds with a balanced profile of potency, selectivity, and drug-like properties for further in vivo studies.

Future Directions in Drug Discovery Research Utilizing Pyridylpyrimidine Architectures

The pyridylpyrimidine scaffold continues to be a highly attractive architecture for the design of novel therapeutic agents. Future research in this area is likely to focus on several key directions:

Exploitation of Novel Kinase Targets: With the ever-expanding understanding of the human kinome and its role in disease, there are numerous opportunities to design pyridylpyrimidine-based inhibitors against novel and challenging kinase targets. This includes both well-established cancer targets and kinases implicated in other diseases such as neurodegenerative and inflammatory disorders.

Development of Covalent and Allosteric Inhibitors: While most current pyridylpyrimidine-based drugs are reversible ATP-competitive inhibitors, there is growing interest in developing covalent and allosteric inhibitors. Covalent inhibitors can offer prolonged target engagement and increased potency, while allosteric inhibitors can provide greater selectivity by binding to sites other than the highly conserved ATP-binding pocket.

Fragment-Based and Structure-Based Drug Design: The application of fragment-based drug discovery (FBDD) and structure-based drug design (SBDD) approaches will continue to be instrumental in the rational design of potent and selective pyridylpyrimidine inhibitors. High-resolution crystal structures of inhibitors bound to their target proteins can provide detailed insights into the key binding interactions, guiding the design of new and improved compounds.

Combination Therapies: As our understanding of disease biology grows, the importance of combination therapies is becoming increasingly apparent. Pyridylpyrimidine-based inhibitors, particularly those targeting key signaling pathways, are likely to be explored in combination with other therapeutic agents to achieve synergistic effects and overcome drug resistance.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-5-methyl-4-pyridin-3-ylpyrimidine, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or Suzuki-Miyaura coupling. For NAS, use a pyrimidine precursor (e.g., 4-chloropyrimidine derivatives) and a pyridinyl boronic acid under palladium catalysis. Key parameters include:
  • Temperature : 80–100°C in a mixed solvent system (e.g., THF/H2O).
  • Catalyst : Pd(PPh3)4 or PdCl2(dppf) (0.5–2 mol%).
  • Base : Na2CO3 or K2CO3 to maintain pH >8.
    Monitor reaction progress via TLC or HPLC. Optimize by varying ligand-to-metal ratios to suppress side products like dehalogenated intermediates .

Q. How should researchers handle and dispose of waste containing halogenated pyrimidine intermediates?

  • Methodological Answer : Halogenated waste must be segregated into non-aqueous, halogen-specific containers. Neutralize acidic/basic residues before disposal. For solvent recovery, use fractional distillation under reduced pressure. Collaborate with certified waste management services for incineration (≥1200°C) to prevent dioxin formation. Document waste streams using Safety Data Sheets (SDS) compliant with local regulations .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyridinyl) and methyl groups (δ 2.3–2.7 ppm).
  • HRMS : Confirm molecular ion [M+H]<sup>+</sup> with <5 ppm error.
  • XRD : Resolve crystal packing and confirm regiochemistry of substituents (e.g., Cl at position 2 vs. 4). Use single-crystal diffraction with Cu-Kα radiation (λ = 1.5418 Å) .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., dimerization vs. cross-coupling) be minimized during synthesis?

  • Methodological Answer :
  • Ligand Screening : Bulky ligands (e.g., XPhos) reduce steric hindrance and favor cross-coupling over homocoupling.
  • Solvent Polarity : Use DMF or DMA for polar transition states in Suzuki-Miyaura reactions.
  • Stoichiometry : Maintain a 1:1.2 molar ratio of pyrimidine:boronic acid to limit excess reagent side reactions.
    Analyze byproducts via LC-MS and adjust reaction time/temperature iteratively .

Q. What computational strategies predict the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model electrophilic aromatic substitution (EAS) sites.
  • Molecular Docking : Dock the compound into target proteins (e.g., kinase enzymes) using AutoDock Vina. Validate with MD simulations (NAMD, 100 ns) to assess binding stability.
  • ADMET Prediction : Employ SwissADME to evaluate lipophilicity (LogP <3) and cytochrome P450 inhibition risks .

Q. How do steric and electronic effects influence the compound’s agrochemical activity?

  • Methodological Answer :
  • Steric Maps : Generate using PyMOL to compare substituent bulk (e.g., methyl vs. Cl) against receptor active sites.
  • Hammett Analysis : Quantify electron-withdrawing effects of Cl (σpara = 0.23) on pyrimidine ring reactivity.
  • Bioassay Design : Test fungicidal activity via in vitro microplate assays (e.g., against Fusarium spp.) with EC50 dose-response curves .

Contradiction Analysis & Troubleshooting

Q. Discrepancies in reported melting points: How to resolve experimental vs. literature inconsistencies?

  • Methodological Answer :
  • Purification : Recrystallize from ethanol/water (7:3 v/v) and dry under vacuum (40°C, 24 hrs).
  • DSC Analysis : Perform differential scanning calorimetry (heating rate 10°C/min) to detect polymorphic transitions.
  • Literature Review : Cross-reference with crystallographic data in Acta Crystallographica to identify potential solvate forms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.